9-Methyl-2-(Methylamino)-1h-Purin-6-One
Description
De Novo Synthesis Approaches to the Purine (B94841) Core
The de novo synthesis of purines is a fundamental biochemical pathway that builds the purine ring system from simple molecular precursors. wikipedia.orgnih.gov In chemical synthesis, this approach mimics nature by constructing the heterocyclic framework through a series of condensation and cyclization reactions.
The de novo biosynthetic pathway for purines assembles the final ring system on a ribose-5-phosphate (B1218738) scaffold, culminating in the formation of inosine (B1671953) monophosphate (IMP). wikipedia.orglibretexts.org The atoms of the purine ring are sourced from various simple molecules:
N1 : from Aspartate
C2 and C8 : from Formate (via N¹⁰-formyltetrahydrofolate)
N3 and N9 : from Glutamine
C4, C5, and N7 : from Glycine (B1666218)
C6 : from CO₂ (bicarbonate) libretexts.orgrsc.org
The process involves a sequence of ten enzymatic steps, starting with the conversion of Ribose-5-phosphate to 5-phosphoribosyl-α-pyrophosphate (PRPP). libretexts.orgbiochemden.com The first committed step is the formation of 5'-phosphoribosylamine. wikipedia.org A key intermediate in this pathway is 5-aminoimidazole ribonucleotide (AIR), which contains the completed imidazole (B134444) ring. mdpi.com Subsequent reactions build the pyrimidine (B1678525) portion of the purine, leading to the first complete purine nucleotide, IMP. wikipedia.orgmdpi.com
The introduction of methyl and methylamino groups during a de novo synthesis requires strategic placement of these functionalities on the precursor molecules or intermediates.
Methyl Group Introduction: In biological systems, methylation reactions are typically carried out by methyltransferase enzymes using S-adenosyl methionine (SAM) as the methyl donor. nih.gov This can occur on the purine ring itself or on its precursors. In chemical synthesis, a methyl group can be introduced by using a methylated precursor. For instance, N-methylated glycine could theoretically be used, although this can complicate subsequent cyclization steps.
Methylamino Group Introduction: A more direct synthetic route involves the modification of key intermediates of the de novo pathway. Research has shown that aminoimidazole intermediates can be chemically modified. For example, treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate, an analogue of a purine precursor, with butyl-lithium and methyl iodide yields the corresponding 5-N-methylamino derivative. rsc.org This demonstrates that the N-methylamino group can be formed on an imidazole precursor prior to the final pyrimidine ring closure, providing a potential pathway to 2-(methylamino) substituted purines.
Post-Synthetic Chemical Modification of Precursor Purines
This approach is often more common in laboratory settings and involves starting with a readily available purine, such as guanine (B1146940), hypoxanthine, or their chlorinated analogues, and performing a series of reactions to install the desired substituents.
A significant challenge in the synthesis of compounds like 9-methyl-2-(methylamino)-1H-purin-6-one is controlling the site of methylation on the purine ring's nitrogen atoms. Direct alkylation of a purine anion often results in a mixture of N9 and N7 isomers, with the N9-substituted product being the thermodynamically more stable isomer and the N7-substituted product often being the kinetically favored one. acs.orgnih.gov
Several strategies have been developed to achieve regioselective N9-alkylation:
Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can physically block access to the N7 position, thereby directing the alkylating agent to the N9 position. nih.govresearchgate.net For example, 6-(azolyl)purine derivatives with coplanar ring systems can effectively shield the N7 nitrogen. nih.gov
Solvent and Base Selection: The choice of reaction conditions is critical. The use of specific bases, such as tetrabutylammonium (B224687) hydroxide, has been shown to improve the regioselectivity for N9 alkylation. researchgate.netresearchgate.net
Catalytic and Additive-Based Methods: The use of β-cyclodextrin as an additive has been demonstrated to effectively block the N7 position of the purine ring within its cavity, leading to excellent N9/N7 selectivity (>99:1) in aqueous media. researchgate.net Conversely, certain Lewis acid catalysts like SnCl₄ can be used to favor the formation of the kinetic N7-alkylated product. acs.org
Table 1: Conditions for Regioselective N-Alkylation of Purines
| Precursor | Alkylating Agent | Conditions | Major Product | Selectivity (N9:N7) | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH, DMF | N9-ethyl | Exclusive N9 | nih.gov |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH, DMF | N9-ethyl / N7-ethyl | ~5:1 | nih.gov |
| Purine | Various alkyl halides | Tetrabutylammonium hydroxide, Microwave irradiation | N9-alkyl | Good regioselectivity | researchgate.net |
| Purine | Various alkyl halides | β-cyclodextrin, Water | N9-alkyl | >99:1 | researchgate.net |
| 6-chloropurine | tert-butyl halide | SnCl₄ catalyst | N7-tert-butyl | N7 favored (kinetic) | acs.org |
To synthesize this compound, a hydroxyl (or keto) group is required at C6 and a methylamino group at C2. A common strategy involves starting with a di-substituted purine, such as 2,6-dichloropurine (B15474).
Selective Substitution: The chlorine atoms at the C2 and C6 positions have different reactivities, allowing for sequential and selective substitution. The C6-chloro is generally more reactive towards nucleophiles than the C2-chloro. Therefore, reacting 2,6-dichloropurine with methylamine (B109427) would likely first yield 2-chloro-6-(methylamino)purine.
Introduction of the Second Group: The remaining chlorine at C2 can then be substituted. For the target compound, however, the desired group at C2 is methylamino, not chloro. A more plausible route starts from a precursor like 2-amino-6-chloropurine. This can be methylated at the N9 position, followed by conversion of the C6-chloro group to a hydroxyl group (forming N9-methylguanine). The final step would be the methylation of the C2-amino group to a methylamino group.
Alternative Leaving Groups: Instead of chlorine, other leaving groups can be utilized. For instance, a 6-methylthio group can be oxidized to a 6-methylsulfonyl group, which is an excellent leaving group for nucleophilic substitution by amines. researchgate.net
While the target compound is not a nucleoside, the chemistry of its base, 2-(methylamino)isoguanine, is closely related to isoguanine (B23775) itself. The synthesis of isoguanine nucleosides, such as 2'-deoxyisoguanosine (B9890), provides valuable insight into the derivatization of the purine core.
A concise synthesis of 2'-deoxyisoguanosine starts with 2,6-dichloropurine, which is first glycosylated using a protected deoxyribose sugar (the Hoffer sugar). nih.gov This reaction typically yields a mixture of N9 and N7 regioisomers. Subsequent amination with methanolic ammonia (B1221849) displaces the C6-chloro group and deprotects the sugar. After chromatographic separation of the isomers, the pure N9-glycosylated 2-chloro-2'-deoxyadenosine is treated with sodium benzyloxide to displace the C2-chloro group, followed by hydrogenolysis to remove the benzyl (B1604629) group, yielding 2'-deoxyisoguanosine. nih.gov
Another route involves the direct glycosylation of a protected isoguanine precursor. Isoguanine can be prepared from 2,6-diaminopurine (B158960) via selective diazotization. nih.gov To improve solubility and direct the glycosylation to the N9 position, the purine base is often protected with various groups before reacting with the sugar donor. nih.gov
Table 2: Synthetic Routes to Isoguanosine Derivatives
| Starting Material | Key Steps | Product | Reference |
| 2,6-Dichloropurine | 1. Glycosylation (Hoffer sugar)2. Amination (NH₃)3. Separation of N9/N7 isomers4. C2 substitution (NaOBn)5. Hydrogenolysis | 2'-Deoxyisoguanosine | nih.gov |
| 2,6-Diaminopurine | 1. Diazotization to form isoguanine2. Protection of purine (e.g., N9-trityl)3. Glycosylation4. Deprotection | 2'-Deoxyisoguanosine | nih.gov |
Structure
3D Structure
Properties
CAS No. |
67349-31-9 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
9-methyl-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-8-7-10-5-4(6(13)11-7)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11,13) |
InChI Key |
VUUPVSDSPZJFFN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C |
Origin of Product |
United States |
Synthetic Methodologies for Methylated Purine 6 Ones
Synthesis of Related Isomers and Analogues
The generation of a diverse range of methylated purine-6-one isomers and analogues is crucial for structure-activity relationship studies and the development of novel therapeutic agents. Researchers have developed various strategies to access these complex molecules, including the preparation of 9-substituted isoguanines, the use of chemo-enzymatic methods for functionalized nucleoside analogues, and the specific synthesis of naturally occurring compounds like 1-methylisoguanosine (B1211035) (doridosine).
Preparation of 9-Substituted Isoguanines and their Derivatives
The synthesis of 9-substituted isoguanines and their derivatives is a key area of focus. One notable approach involves the reaction of isothiocyanates with 1-alkyl-4-amino-5-cyanoimidazoles. researchgate.net For instance, the treatment of 1-alkyl-4-amino-5-cyanoimidazoles with methyl isothiocyanate can lead to the formation of 6-methylamino-7-alkyl-2-thioxopurines through a Dimroth rearrangement. researchgate.net The precise structure of these products has been unambiguously confirmed using X-ray crystallography. researchgate.net
Furthermore, the reactivity and tautomeric forms of isoguanine (B23775) nucleosides are important considerations in their synthetic transformations. For example, benzoylation or tosylation of isoguanine nucleosides in pyridine (B92270) at room temperature yields the corresponding 2-benzoyl or 2-tosyl derivatives. researchgate.net These reactions highlight the chemical versatility of the isoguanine scaffold and provide pathways to a variety of substituted analogues.
Chemo-Enzymatic Methods for Functionalized Nucleoside Analogues
Chemo-enzymatic synthesis has emerged as a powerful tool for the production of functionalized nucleoside analogues, offering high selectivity and milder reaction conditions compared to purely chemical methods. nih.govtandfonline.comtandfonline.comworktribe.com These methods often utilize enzymes like purine (B94841) nucleoside phosphorylase (PNP) to catalyze the formation of nucleosides from a purine base and a sugar moiety. nih.govresearchgate.net
A key strategy involves the use of α-D-pentose 1-phosphates as crucial intermediates. tandfonline.comworktribe.com Biocatalytic routes have been developed to produce these sugar phosphates from free pentoses through the sequential action of ribokinase and phosphopentomutase. tandfonline.comworktribe.com An alternative approach utilizes a thermophilic thymidine (B127349) nucleoside phosphorylase (TNP) to generate a series of 2-position modified α-D-pentose 1-phosphates. worktribe.com These intermediates can then be coupled with various purine bases to create a diverse library of nucleoside analogues.
The application of chemo-enzymatic methods extends to the synthesis of fluorescent nucleoside analogues. nih.govresearchgate.net For example, "etheno" derivatives, formed by treating amino-group-containing purines with chloroacetaldehyde, can be ribosylated by PNP to yield strongly fluorescent ribosides. nih.gov This approach has been successful in generating a variety of fluorescent ribofuranosides of purine, 8-azapurine, and etheno-purine derivatives. nih.govresearchgate.net
| Enzyme | Substrate(s) | Product(s) | Reference |
| Purine Nucleoside Phosphorylase (PNP) | Purine base, α-ribose-1-phosphate | Purine nucleoside | nih.govresearchgate.net |
| Ribokinase, Phosphopentomutase | Free pentose | α-D-pentose 1-phosphate | tandfonline.comworktribe.com |
| Thymidine Nucleoside Phosphorylase (TNP) | Nucleoside | 2-position modified α-D-pentose 1-phosphate | worktribe.com |
Synthesis of 1-Methylisoguanosine (Doridosine) by Methylation of Isoguanosine
A direct and effective method for synthesizing 1-methylisoguanosine, a naturally occurring marine nucleoside also known as doridosine (B12297864), involves the direct methylation of isoguanosine. researchgate.netacs.org This one-step process utilizes methyl iodide in dimethylformamide at room temperature. acs.org The reaction proceeds over approximately one day, during which the initially heterogeneous mixture becomes homogeneous. acs.org
The crude product can be obtained in a yield of about 50%. acs.org Purification is typically achieved through thin-layer chromatography followed by crystallization. The resulting purified product exhibits spectral properties (proton NMR, C-13 NMR, mass spectra) and optical rotation that are indistinguishable from natural doridosine. acs.org This synthetic route provides strong evidence for the structure of doridosine as 1-methylisoguanosine, confirming the purine nucleus and the β-D-ribosyl sugar moiety. researchgate.netacs.org
| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |
| Isoguanosine | Methyl iodide | Dimethylformamide | 1-Methylisoguanosine (Doridosine) | ~50% | acs.org |
Molecular Structure, Tautomerism, and Conformational Analysis
Tautomeric Equilibria in 9-Methyl-2-(Methylamino)-1H-Purin-6-One
The potential for both amino-imino and keto-enol tautomerism in this compound leads to a complex equilibrium involving several structural isomers.
The structure of this compound incorporates both an amino group at the C2 position and a carbonyl group at the C6 position, making two primary types of prototropic tautomerism possible:
Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. The amino form is generally the more stable tautomer for aminopurines. However, the imino form can be stabilized by specific interactions.
Keto-Enol Tautomerism: This equilibrium involves the interconversion between the C6-keto (lactam) form and the C6-enol (lactim) form. For guanine (B1146940) and its derivatives, the keto form is overwhelmingly favored in aqueous solutions.
The methylation at the N9 position simplifies the tautomeric landscape by preventing proton shifts involving this nitrogen. However, tautomerism involving N1-H, N7-H, and the exocyclic amino group remains possible. Theoretical studies on related 2-aminopurine (B61359) derivatives suggest that in the gas phase, the 9H-amino tautomer is the most stable.
The position of the tautomeric equilibrium is not fixed and is sensitive to environmental factors.
Solvent Polarity: The polarity of the solvent plays a significant role in determining the relative stability of tautomers. For C2-substituted purines, it has been observed that the N7H tautomer can become more stable in polar solvents. nih.gov In general, polar solvents tend to stabilize all tautomers of 6-oxopurines. nih.gov For some aminopurine derivatives, the proportion of the imino form can increase significantly in more polar environments, such as from approximately 10% in a non-polar solvent to as high as 90% in an aqueous medium for certain adenosine (B11128) analogs.
Concentration: While less pronounced than solvent effects, concentration can influence tautomeric equilibria, particularly if intermolecular hydrogen bonding plays a role in stabilizing a specific tautomer.
Temperature: Temperature can affect the tautomeric ratio by influencing the thermodynamics of the equilibrium. Variable temperature NMR studies are a common method to investigate these effects.
A summary of expected tautomeric forms for this compound is presented below:
| Tautomer Type | Predominant Form | Factors Favoring Minor Form |
| Keto-Enol | Keto (Lactam) | Aprotic solvents, specific intermolecular interactions |
| Amino-Imino | Amino | Highly polar solvents, specific enzymatic environments |
Spectroscopic Probing of Molecular Conformation
A variety of spectroscopic techniques are instrumental in elucidating the complex structural and tautomeric nature of this compound.
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in different tautomers. The keto and enol forms, for example, have distinct vibrational signatures. The C=O stretching vibration of the keto form typically appears as a strong band in the region of 1650-1700 cm⁻¹, while the O-H stretching of the enol form would be observed in the 3200-3600 cm⁻¹ region. Similarly, the N-H stretching vibrations of the amino and imino groups appear in different regions of the IR spectrum. For related 9-substituted guanine derivatives, IR spectroscopy has been used to confirm the predominance of the keto form.
NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is one of the most definitive methods for studying tautomeric equilibria. Chemical shifts and coupling constants are highly sensitive to the local electronic environment of the nuclei. By analyzing the NMR spectra in different solvents and at various temperatures, it is possible to identify the different tautomers present and, in many cases, to quantify their relative populations. For example, the chemical shift of the protons attached to nitrogen atoms (N-H) can readily distinguish between different tautomers. Two-dimensional NMR techniques can further aid in the complete structural assignment of the different species in equilibrium. Studies on N-methoxy-9-methyl-9H-purin-6-amines have demonstrated the utility of ¹H, ¹³C, and ¹⁵N NMR in identifying and quantifying amino/imino tautomeric ratios.
A hypothetical table of expected ¹H NMR chemical shifts for the major tautomer of this compound in a solvent like DMSO-d₆ is provided below, based on data from analogous compounds.
| Proton | Expected Chemical Shift (ppm) |
| N9-CH₃ | ~3.5 |
| N2-NH-CH₃ | ~2.8 (quartet) |
| N2-NH | ~6.5 (broad singlet) |
| H8 | ~7.8 (singlet) |
| N1-H | ~10.6 (broad singlet) |
X-ray Crystallographic Studies of Related Methylated Purines
Understanding the three-dimensional structure of this compound at an atomic level is crucial for elucidating its chemical properties and potential interactions. While specific crystallographic data for this exact compound is not the focus, a comprehensive examination of the crystal structure of 9-methylisoguanine hydrochloride dihydrate provides invaluable insights. Isoguanine (B23775) is a naturally occurring isomer of guanine and its methylated derivatives serve as excellent models for studying tautomerism and intermolecular forces. iucr.org
Insights from 9-Methylisoguanine Hydrochloride Dihydrate Crystal Structure.iucr.orgiucr.org
The crystal structure of 9-methylisoguanine hydrochloride dihydrate was determined by direct methods using X-ray diffraction data. The compound crystallizes in the monoclinic space group P2₁/c. iucr.orgiucr.org The unit cell parameters are a = 5.189 Å, b = 24.869 Å, c = 8.218 Å, and β = 101.70°. iucr.org
A key finding from this study is the site of protonation. The 9-methylisoguanine molecule is protonated at the N(3) position. This experimental observation is in agreement with theoretical charge density calculations. iucr.orgiucr.org
The bond lengths and angles within the purine (B94841) ring system provide a detailed picture of its electronic distribution. The internal ring angles at the glycosidic N(9) atom are notable, with C(4)-N(9)-C(8) at 126.9° and C(4)-N(9)-C(1') at 116.6°, and C(8)-N(9)-C(1') at 116.5°. The exocyclic angle C(5)-C(4)-N(9) is 129.5°, while the endocyclic angle N(3)-C(4)-N(9) is 104.9°. The heterocyclic ring itself is not perfectly planar. iucr.org
Table 1: Crystal Data and Structure Refinement for 9-Methylisoguanine Hydrochloride Dihydrate
| Parameter | Value |
|---|---|
| Empirical formula | C₆H₈N₅O·HCl·2H₂O |
| Formula weight | 239.66 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.189 (3) |
| b (Å) | 24.869 (8) |
| c (Å) | 8.218 (4) |
| β (°) | 101.70 (6) |
| Volume (ų) | 1038.9 |
| Z | 4 |
| R-factor | 6.6% |
Data sourced from Banerjee et al. (1978). iucr.org
Implications for Solid-State Conformation and Intermolecular Packing
The crystal packing of 9-methylisoguanine hydrochloride dihydrate is characterized by an extensive network of hydrogen bonds and base stacking interactions, which are critical in determining the solid-state conformation. iucr.org
Two inversion-related 9-methylisoguanine molecules form a base pair through four hydrogen bonds. These involve N(1)H···O(6) and N(6)H···O(6) interactions, mediated by water molecules. This hydrogen-bonding scheme is a significant factor in the stability of the crystal lattice. iucr.orgiucr.org
Base stacking is another prominent feature. The base pairs are stacked along the a-axis with an inter-planar distance of 3.26 Å. This stacking arrangement involves the overlap of the amino groups of one base with the imidazole (B134444) rings of adjacent molecules. The chloride ions and water molecules are situated in channels between these stacks and participate in the hydrogen-bonding network, further stabilizing the crystal structure. iucr.orgiucr.org
These findings from 9-methylisoguanine hydrochloride dihydrate have direct implications for understanding the solid-state behavior of this compound. The preference for protonation at N(3), the specific hydrogen bonding patterns, and the nature of the base stacking are all likely to be conserved or exhibit predictable variations in this closely related compound. The interplay of these intermolecular forces dictates the crystal packing and, consequently, the macroscopic properties of the solid material.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 9-Methylisoguanine hydrochloride dihydrate |
| Guanine |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from the stability of different isomers to the likelihood of protonation at various sites.
Purines can exist in several tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers is crucial for their biological function and chemical reactivity. Computational methods like Density Functional Theory (DFT) and semi-empirical approaches such as Austin Model 1 (AM1) are widely used to determine the relative energies of these forms.
Studies on purine (B94841) and its derivatives consistently show that the N9H tautomer is the most stable form in the gas phase, a preference attributed to an intramolecular interaction between the N9H group and the lone pair of electrons on the N3 atom. nih.gov DFT calculations, often using functionals like B3LYP or B97D3 with basis sets such as 6-311+G(d,p), have been employed to investigate how substituents and solvents impact these tautomeric equilibria. nih.govaps.orgnih.gov For instance, in C6-substituted purines like adenine (B156593), the stability sequence in the gas phase is typically 9H > 3H > 7H > 1H, but this can change in a polar solvent like water to 9H > 7H > 3H > 1H. researchgate.net The presence of an amino group, as in the case of 9-Methyl-2-(Methylamino)-1h-Purin-6-One, is known to influence tautomer energies and can modify the sequence of stability. aps.org
Semi-empirical methods, such as RM1, have also been used as a precursor to more computationally intensive DFT analyses for examining groups of related purine compounds. nih.gov These calculations reveal that while the N9H and N7H tautomers are often close in energy, especially in polar solvents, other tautomers are significantly less stable. researchgate.netnih.gov DFT calculations on 9-methylguanine, a closely related structure, have shown that its minor tautomers have very high relative energies compared to the canonical form. nih.gov
Table 1: Common Computational Methods for Tautomer Analysis
| Method Type | Specific Method/Functional | Basis Set Example | Application |
|---|---|---|---|
| Semi-Empirical | AM1, RM1 | N/A | Initial screening of compound groups. nih.gov |
| DFT | B3LYP | 6-311+G(d,p) | Calculating relative tautomer energies and solvent effects. nih.gov |
The acid dissociation constant (pKa) is a critical parameter that determines the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. When experimental pKa values are unavailable, computational methods provide a valuable means of estimation. nih.gov
The primary computational approach involves a thermodynamic cycle, often called a direct or absolute method, which calculates the Gibbs free energy change of the dissociation reaction in solution (ΔGaq). nih.gov This is achieved by combining gas-phase quantum mechanical (QM) calculations with a solvation model to account for the effect of the solvent. nih.govresearchgate.net Density Functional Theory (DFT) is the most common QM method used for this purpose, coupled with implicit solvation models like the Polarizable Continuum Model (PCM). nih.govresearchgate.netrsc.org This combination allows for the calculation of the necessary energy differences between the protonated and deprotonated species. researchgate.net To improve accuracy, some approaches use empirical corrections to account for systematic errors, such as those arising from the neglect of explicit solvent interactions. nih.gov For complex, flexible molecules, it is crucial to consider multiple conformations to obtain reliable pKa predictions. nih.gov
Understanding how a molecule interacts with its environment, such as in a solvent or a solid crystal, is key to predicting its behavior. Computational methods are used to model these interactions in the condensed phase. For solvated systems, the Polarizable Continuum Model (PCM) is a widely used and efficient approach. nih.govchemrxiv.org PCM treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energies and the study of how the solvent influences molecular properties like tautomeric stability. nih.govresearchgate.net
For more complex systems like solids or when explicit molecular interactions are critical, more advanced techniques are required. For instance, methods based on cumulant techniques have been proposed for formulating many-electron wavefunctions in solids, offering a way to perform quantum chemical calculations on infinite systems. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics
While quantum mechanics is ideal for electronic structure, molecular dynamics (MD) simulations are the tool of choice for studying the physical movements and conformational changes of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD can reveal dynamic processes like protein folding, ligand binding, and the flexibility of nucleic acids. frontiersin.orgnih.gov
The exocyclic groups of purine bases, such as the 2-(methylamino) group, are not static; they can rotate around their bond to the purine ring. This rotation can have significant consequences for molecular recognition and function, particularly within the constrained environment of an RNA or DNA duplex. nih.govresearchgate.net
Nonadiabatic molecular dynamics simulations on adenine tautomers have revealed that the frequent rotation of the exocyclic amino group can disrupt its conjugation with the heterocyclic ring. This disruption reduces the strength of non-adiabatic coupling, which in turn can delay the process of internal conversion after UV excitation. In the context of RNA, modifications like N2-methylation on guanine (B1146940) can alter base-pairing properties. For example, N2,N2-dimethylguanosine can no longer act as a hydrogen bond donor at the N2 position and its presence can control the pairing modes between guanine and adenine, preventing certain conformations due to steric clashes. researchgate.net MD simulations are crucial for exploring the energy landscapes of these rotational preferences and understanding how they influence the structure and stability of RNA. aps.orgfrontiersin.org
Excited State Dynamics and Photophysical Pathways
The interaction of purine derivatives with UV light is of fundamental importance, as it underlies the photostability of DNA and RNA. Computational studies are essential for mapping the complex energy landscapes and ultrafast deactivation pathways that allow these molecules to dissipate absorbed energy without undergoing photochemical damage.
Upon UV excitation, purine derivatives are typically promoted to a bright S2(ππ) state. nih.govnih.gov From here, a primary deactivation pathway involves an ultrafast (femtosecond) internal conversion to a lower-lying 1nπ state. nih.govnih.gov This 1nπ* state then often acts as a gateway to the triplet manifold through intersystem crossing, a process that can occur on a picosecond timescale. nih.govnih.gov
Ab initio static and surface-hopping dynamics simulations have been instrumental in confirming this relaxation mechanism. nih.govnih.gov These studies show that the topology of the potential energy surfaces and the accessibility of conical intersections—points where potential energy surfaces cross—are key factors controlling the excited-state dynamics. nih.govnih.gov Substituents on the purine ring play a critical role. For example, functionalization at the C6 position can inhibit access to the 1nπ* state while facilitating a different pathway involving a conical intersection with the ground state (S0), thus competing with and altering the primary relaxation route. nih.govnih.gov Methylation can also significantly impact photostability; studies on methylated guanosine (B1672433) derivatives show that the position of the methyl group has a sensitive effect on the excited-state lifetime, with N2-methylation leading to a nearly tenfold longer lifetime of the excited La state compared to guanosine. nih.gov
Table 2: Key Excited States and Deactivation Pathways in Purines
| State / Process | Description | Timescale | Reference |
|---|---|---|---|
| S2(ππ*) State | Initially populated bright state upon UV absorption. | N/A | nih.govnih.gov |
| S2 → 1nπ* Conversion | Ultrafast internal conversion to a lower-energy excited state. | Femtoseconds | nih.govnih.gov |
| Intersystem Crossing | Population of the triplet manifold from the 1nπ* state. | Picoseconds | nih.govnih.gov |
Advanced Computational Methodologies in Purine Research
The field of computational chemistry is increasingly embracing open-data initiatives and the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. nfdi4chem.decolumbia.edu These principles provide a framework for managing and sharing research data in a way that makes it more valuable and reusable for both humans and machines. columbia.edudotmatics.com The goal is to foster a culture of collaboration and transparency, accelerating scientific discovery. columbia.edu
Findable: Data and metadata are assigned globally unique and persistent identifiers (such as DOIs), and are described with rich metadata, making them discoverable through search engines and databases. nfdi4chem.de
Accessible: Data and metadata are retrievable by their identifier using a standardized communications protocol, which is open, free, and universally implementable. columbia.edu
Interoperable: Data and metadata use a formal, accessible, shared, and broadly applicable language for knowledge representation, including controlled vocabularies, ontologies, and standardized data formats. columbia.edu
Reusable: Data and metadata are well-described with a plurality of accurate and relevant attributes, and are released with a clear and accessible data usage license. columbia.edu
In computational chemistry, the adoption of FAIR principles is crucial for ensuring the reproducibility of simulations and for building large, high-quality datasets for training machine learning models. nih.gov Initiatives like NFDI4Chem in Germany are working to create infrastructure for FAIR data in chemistry and to train researchers in best practices. nfdi4chem.de The Cambridge Crystallographic Data Centre (CCDC) is another example of an organization that has embraced FAIR principles, ensuring that crystallographic data is standardized and accessible. cam.ac.uk The evolution of electronic lab notebooks and data repositories is also being driven by the need to manage and publish FAIR data. chemrxiv.org
The increasing complexity and volume of computational chemistry research have led to the development of tools that automate and streamline workflows. nih.gov These tools are essential for high-throughput screening, data generation for machine learning models, and ensuring the reproducibility of complex computational protocols. nih.gov
Workflow automation tools allow researchers to construct and execute a series of computational tasks in a predefined sequence. cambridgemedchemconsulting.com This can include tasks such as molecule building, conformational searching, quantum mechanical calculations, and data analysis. By automating these repetitive tasks, researchers can save significant time and reduce the potential for human error. nih.gov
Several platforms and software packages are available to facilitate automated computational chemistry workflows:
KNIME: An open-source data analytics, reporting, and integration platform that uses a graphical interface to create workflows. cambridgemedchemconsulting.com It is widely used in medicinal and computational chemistry for tasks like virtual screening and model building.
Python-based tools: The flexibility and extensive libraries of the Python programming language have made it a popular choice for creating custom computational chemistry workflows. Libraries like Jupyter Notebooks provide an interactive environment for developing and documenting workflows. cambridgemedchemconsulting.com
Commercial Software Suites: Companies like Schrödinger offer comprehensive platforms (e.g., Maestro) that include automated workflows for a wide range of computational chemistry applications, from quantum mechanics to molecular dynamics. schrodinger.com
Workflow Engines: Specialized software like FireWorks, often used in conjunction with tools like Atomate, helps in managing and executing large numbers of calculations on high-performance computing resources. silicostudio.com
These tools are becoming increasingly important for accelerating the design of new molecules with desired properties, as demonstrated by workflows that combine quantum chemical simulations with deep learning models for property prediction and molecule generation. ornl.gov
Table 3: Selected Tools for Automated Computational Chemistry Workflows
| Tool/Platform | Description | Key Features |
| KNIME | Open-source graphical workflow environment. | Visual workflow editor, large collection of nodes for chemistry and data analysis. |
| Python (with libraries) | General-purpose programming language with extensive scientific libraries. | High flexibility, integration with numerous computational chemistry packages, interactive notebooks (Jupyter). cambridgemedchemconsulting.com |
| Schrödinger Maestro | Commercial molecular modeling interface. | Integrated and automated workflows for various simulation types (QM, MD), user-friendly interface. schrodinger.com |
| FireWorks/Atomate | Workflow management software for high-throughput calculations. | Designed for managing large-scale computations on supercomputers, modular and extensible. silicostudio.com |
Biochemical Interactions and Functional Roles Non Clinical Contexts
Recognition and Interaction with Nucleic Acids
The presence of 9-Methyl-2-(methylamino)-1H-purin-6-one, also known as N2,9-dimethylguanine, within nucleic acid structures introduces significant alterations to their stability and recognition by other molecules.
Incorporation into DNA and RNA Oligonucleotides
The incorporation of modified nucleobases like isoguanine (B23775) (isoG), an isomer of guanine (B1146940), into DNA and RNA oligonucleotides has been a subject of extensive research. wikipedia.orgresearchgate.net Isoguanine can be incorporated into nucleic acid chains, and its derivatives are studied for their unique base-pairing properties. researchgate.net This unnatural base pairing is a key area of interest in the development of an expanded genetic alphabet. nih.gov
Formation of Stable Base Pairs and Triplex Motifs
A significant aspect of isoguanine research is its ability to form a stable base pair with isocytosine (B10225) (isoC) or its 5-methyl derivative (isoCMe). nih.govwikipedia.org This isoG:isoCMe pair, held together by three hydrogen bonds similar to the natural guanine-cytosine (G:C) pair, has been evaluated for its stability and fidelity in replication processes. nih.gov The stability of this unnatural base pair is a critical factor in its potential application in synthetic biology. nih.gov Isoguanine, in its N1-H tautomeric form, has been shown to form stable base pairs and even triplex motifs when incorporated into nucleic acids. researchgate.net
The methylation at the N2 position of guanine, as seen in N2-methylguanine, can influence base pairing. While single methylation (N2-methylguanosine, m2G) is found in natural RNA and is generally isoenergetic with guanine, dual methylation (N2,N2-dimethylguanosine, m22G) eliminates the N2 function's ability to donate a hydrogen bond, altering its pairing behavior, particularly with cytosine. nih.govnih.gov This modification can control the pairing modes between guanine and adenine (B156593) (G:A), favoring certain conformations. nih.govscispace.com
Impact on Nucleic Acid Structural Stability and Mismatch Recognition
The incorporation of modified bases affects the structural stability of DNA and RNA. For instance, the presence of N2,N2-dimethylguanosine (m22G) in an RNA duplex has a destabilizing effect when it forms an imino-hydrogen bonded pair with adenine. nih.gov This destabilization is attributed to the geometric perturbations caused by the methyl groups, which lead to longer hydrogen bonds. nih.gov
Mismatch discrimination is also influenced by such modifications. Hexitol nucleic acid (HNA) containing an isoguanine base shows slightly better mismatch discrimination against thymine (B56734) compared to deoxyribose. nih.gov The stability of mismatches formed by isoguanine varies depending on the sugar backbone and the opposing base. For example, deoxy-isoguanine (d-isoG) forms its most stable mismatch with thymine, while hexitol-isoguanine (h-isoG) forms its most stable mismatch with guanine and cytosine. nih.gov
Role in Enzymatic Processes
The methylated purine (B94841) derivative interacts with various enzymes, influencing their activity and substrate recognition.
Substrate Recognition by Purine Nucleoside Phosphorylases (PNPs)
Purine nucleoside phosphorylases (PNPs) are enzymes involved in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. nih.gov The substrate specificity of PNPs varies depending on their source. Some PNPs, like those from E. coli, exhibit broad substrate specificity, acting on both 6-oxo- and 6-aminopurines. nih.gov In contrast, others show a preference for either 6-oxopurines (e.g., inosine) or 6-aminopurines (e.g., adenosine). nih.gov The ability of PNPs to recognize and process modified nucleosides is crucial for their application in the enzymatic synthesis of nucleoside analogs. nih.gov
Effects on Reverse Transcription and RNA Elongation
N2-methylguanine has been identified as a significant kinetic barrier to reverse transcription. glpbio.com Specifically, it acts as a principal block for this process in the 5' proximal region of E. coli 16S rRNA. glpbio.com The presence of N2-methylguanine in an RNA template causes reverse transcriptase to pause. glpbio.com
In the context of transcription, N2-methylguanine appears to be bypassed with high efficiency by the transcriptional machinery or repaired by a mechanism other than nucleotide excision repair (NER), as its presence does not inhibit gene expression. nih.gov This contrasts with larger N2-alkylguanine adducts, which can block transcription. nih.govnih.gov The bypass of O6-methylguanine by RNA polymerase II involves the misincorporation of uracil, contributing to transcriptional mutagenesis. nih.gov The conformation of the methyl group on the guanine base can determine whether the polymerase is blocked or can bypass the lesion. nih.gov
Supramolecular Chemistry and Self-Assembly
The architecture of matter at a scale beyond the individual molecule is governed by the principles of supramolecular chemistry. This field explores the non-covalent interactions that dictate the self-assembly of molecules into larger, well-defined structures. For a compound like this compound, its potential to form such superstructures is rooted in the inherent properties of its purine core and associated functional groups. The spontaneous organization of molecules into ordered structures is a cornerstone of creating advanced materials and understanding biological processes. mdpi.com This bottom-up approach to building complex architectures is a powerful strategy for developing novel materials with tailored properties. nih.gov
Non-Covalent Interactions Leading to Supramolecular Architectures (e.g., Tetramers, Decamers, G-quartets)
The self-assembly of this compound into supramolecular architectures is driven by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, act in concert to create stable, ordered assemblies. Key interactions include:
Hydrogen Bonding: The purine ring of this compound possesses multiple hydrogen bond donor and acceptor sites. The exocyclic amino group and the ring nitrogens can participate in hydrogen bonding, which is a primary driving force for the association of purine-based molecules.
π-π Stacking: The aromatic nature of the purine ring system facilitates π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of p-orbitals, contribute significantly to the stability of the resulting supramolecular structures. mdpi.combeilstein-journals.org The stacking of these planar molecules can lead to the formation of columnar or layered architectures.
Hydrophobic Interactions: The methyl groups on the purine ring can engage in hydrophobic interactions, further stabilizing the self-assembled structures, particularly in aqueous environments. beilstein-journals.org
The interplay of these non-covalent forces can lead to the formation of discrete, higher-order structures such as tetramers and decamers. Furthermore, the structural similarity of this compound to guanine suggests the potential for forming G-quartets, which are planar structures composed of four guanine bases linked by Hoogsteen hydrogen bonds. These G-quartets can then stack on top of each other to form G-quadruplex structures.
| Non-Covalent Interaction | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonding | An attractive force between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The purine ring and exocyclic amino group provide multiple donor and acceptor sites. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic purine core allows for stacking interactions, leading to ordered assemblies. mdpi.combeilstein-journals.org |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The methyl groups contribute to the stability of aggregates in aqueous media. beilstein-journals.org |
| Van der Waals Forces | Distance-dependent interactions between atoms or molecules. | Contribute to the overall stability of the supramolecular structure. beilstein-journals.org |
Potential for Nanostructure Formation and Materials Science Applications
The propensity for self-assembly through non-covalent interactions positions this compound as a potential building block for the creation of novel nanomaterials. nih.govmdpi.com The process of self-assembly allows for the "bottom-up" construction of well-defined nanostructures with diverse morphologies, such as nanofibers, nanotubes, nanorods, and nanosheets. nih.gov
The formation of these nanostructures is a nucleation-dependent process, where individual molecules first form a nucleus that then grows into a larger crystalline or amorphous structure. mdpi.com The specific morphology of the resulting nanostructure can be influenced by factors such as solvent composition, temperature, and concentration. The convergence of nanoscience and drug delivery has spurred interest in using biologically relevant molecules to construct such nanostructures for biomedical applications. nih.gov
Potential applications in materials science for nanostructures derived from this compound could include:
Bioelectronics: The stacked π-systems within self-assembled purine structures could provide pathways for electrical conductivity, making them candidates for use in bio-compatible electronic devices.
Drug Delivery: The self-assembled nanostructures could serve as carriers for therapeutic agents, with the potential for controlled release. nih.gov
Hydrogels: The formation of an entangled network of nanofibers can lead to the creation of hydrogels, which have applications in tissue engineering and regenerative medicine. nih.gov
Endogenous Occurrence and Biological Derivatization
While this compound itself is a specific chemical entity, its structural motifs are found in naturally occurring modified nucleosides and related compounds. These molecules play various roles in biological systems and can also be formed as a consequence of cellular processes like oxidative stress.
Identification as a Modified Nucleoside or Endogenous Metabolite in Biological Fluids
A closely related compound, 2-(Methylamino)-1H-purin-6(7H)-one, also known as N2-Methylguanine, has been identified as an endogenous methylated nucleoside present in human fluids. selleckchem.com Modified nucleosides are components of RNA and play crucial roles in its structure and function. nih.gov In total, 93 different modified nucleosides have been reported in various types of RNA. nih.gov The presence of such modified purines in biological fluids can be indicative of normal metabolic turnover of nucleic acids or cellular responses to stress.
Formation via Oxidative Damage of Canonical Bases (e.g., Isoguanine from Adenine)
One pathway for the formation of modified purine bases in vivo is through oxidative damage to canonical DNA and RNA bases. nih.gov Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can attack the purine rings of adenine and guanine, leading to the formation of oxidized derivatives. nih.govmdpi.com
A well-studied example is the formation of isoguanine, also known as 2-hydroxyadenine, from the oxidation of adenine. nih.govwikipedia.org This occurs when the C-2 position of adenine is hydroxylated by oxygen radicals. nih.gov This process can happen to free deoxynucleotides, like dATP, or to adenine residues already incorporated into a DNA strand. nih.govnih.gov The formation of such damaged bases can be mutagenic if not repaired. wikipedia.orgnih.gov While not the exact compound of focus, this mechanism illustrates a plausible route for the biological generation of purines with modifications at the 2 and 6 positions.
Natural Occurrence of Related Marine Alkylpurines with Biological Activity
The marine environment is a rich source of structurally diverse natural products, including a variety of alkylated purines. nih.govnih.govmdpi.com These marine alkylpurines are secondary metabolites isolated from organisms such as sponges, soft corals, and algae. nih.govresearchgate.net These compounds feature alkyl chains of varying lengths attached to the purine ring system and exhibit a wide range of biological activities. nih.govmdpi.com
Future Research Directions and Methodological Advances
Development of Advanced Spectroscopic Techniques for In Situ Analysis of Purine (B94841) Derivatives
A critical challenge in molecular biology is the observation of molecules within their native cellular environment. Future advancements in spectroscopic techniques are aimed at providing real-time, in-situ analysis of purine derivatives.
Key Future Directions:
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can detect molecules at very low concentrations. nih.govnih.gov Its application for in situ quantification of purine derivatives released by cells under various conditions is a promising area of research. nih.govnih.gov The use of purine itself as an internal standard in SERS measurements has been shown to significantly improve accuracy and mitigate signal fluctuations, paving the way for reliable real-time analysis. nih.govnih.gov Researchers are also working on methods to detect DNA methylation, a key epigenetic marker, using SERS, which could have significant implications for cancer diagnostics. plos.org
Fluorescence Microscopy: The development of novel fluorescent probes and advancements in confocal laser scanning microscopy are enabling the visualization of purine-related processes in living cells. nih.govnih.gov For instance, fluorescently labeled proteins involved in the de novo purine biosynthetic pathway have been used to observe the formation of "purinosomes," which are multi-enzyme complexes, in real-time. nih.gov This allows for the study of purine metabolism dynamics within cellular compartments. nih.gov
Table 1: Advanced Spectroscopic Techniques for Purine Analysis
| Technique | Principle | Potential Application for 9-Methyl-2-(methylamino)-1H-purin-6-one |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | In situ detection and quantification in biological fluids or cellular environments. |
| Fluorescence Microscopy | Use of fluorophores to label and visualize specific molecules or cellular structures. | Real-time tracking of the compound's localization and interactions within living cells. |
High-Throughput Synthesis and Combinatorial Approaches for Novel Analogues
To efficiently explore the chemical space around the this compound scaffold, high-throughput and combinatorial synthesis strategies are essential. These methods facilitate the rapid creation of large, diverse libraries of related compounds for biological screening.
Methodological Advancements:
Solid-Phase Synthesis: This technique allows for the synthesis of purine derivatives on a solid support, which simplifies purification and allows for automation. acs.org It has been successfully used to create libraries of N9-substituted purine derivatives. acs.org
Active Substructure Splicing: This design strategy involves combining known active fragments from different molecules to create novel compounds with desired biological activities. acs.org This approach has been used to develop new purine derivatives with potential applications as herbicide safeners. acs.org
Click Chemistry: The Cu(I)-catalyzed azide-alkyne cycloaddition, a "click" reaction, is a highly efficient and robust method for creating diverse chemical libraries. rsc.org The high-throughput synthesis of azide (B81097) libraries provides key building blocks for this approach. rsc.orgthieme.de
Recent research has demonstrated the synthesis of various novel purine analogues, including 6,8,9-trisubstituted purines and pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamines, highlighting the versatility of modern synthetic methods. nih.govacs.orgelsevierpure.comnih.govtandfonline.com
Refinement of Computational Models for Predicting Complex Biological Interactions
Computational methods are indispensable for understanding and predicting how purine derivatives interact with biological macromolecules. Future efforts will focus on enhancing the accuracy and predictive power of these models.
Areas for Refinement:
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com They are used to study the conformational flexibility of modified nucleic acids, such as those containing methylated adenines, and to analyze the stability of protein-ligand complexes. nih.govmdpi.comnih.gov Refining force fields used in these simulations is crucial for accurately modeling the behavior of intrinsically disordered proteins and their interactions. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target. mdpi.com It is widely used to screen virtual libraries of compounds and to understand the binding modes of potential drug candidates with their protein targets. mdpi.com
Integrated Approaches: Combining different computational methods, such as molecular docking with MD simulations and free energy calculations (e.g., MM/PBSA), can provide a more comprehensive and reliable assessment of ligand-protein interactions. nih.govmdpi.com
These computational tools are crucial for the rational design of new purine analogues with specific biological activities and for interpreting experimental data. nih.govyoutube.com
Exploration of Undiscovered Biochemical Pathways and Regulatory Roles of Methylated Purines
While the roles of canonical purines are well-documented, the functions of their methylated counterparts are still being uncovered. A major area of future research is the elucidation of the biochemical pathways and regulatory networks involving methylated purines.
Key Research Questions:
What are the specific enzymes responsible for the methylation and demethylation of purines in different cellular contexts?
How do methylated purines like this compound influence signaling pathways, gene expression, and other cellular processes? nih.govresearchgate.net
Can alterations in methylated purine metabolism serve as biomarkers for diseases such as cancer or metabolic disorders? mdpi.com
Investigative Approaches:
Metabolomics and Proteomics: These "omics" technologies allow for the large-scale analysis of metabolites and proteins in biological samples. nih.govnih.govacs.org They can be used to identify changes in purine metabolism associated with specific physiological or pathological states and to discover novel protein-metabolite interactions. nih.govnih.govacs.org
Genetic and Molecular Biology Techniques: Knockout or knockdown of genes encoding putative methyltransferases or demethylases, combined with the analysis of cellular phenotypes, can help to elucidate the functions of specific methylated purines.
The study of purine metabolism and its regulation is critical for understanding fundamental biological processes and for identifying new therapeutic targets. nih.govmdpi.com
Design of Functional Nucleic Acid Analogs and Supramolecular Materials Based on Purine Scaffolds
The purine ring system is a versatile scaffold for the construction of novel materials with tailored properties and functions.
Future Applications:
Functional Nucleic Acid Analogs: Incorporating modified purines into oligonucleotides can enhance their properties for therapeutic and diagnostic applications. nih.govrsc.org For example, modified nucleic acids can exhibit increased stability against nucleases, improved binding affinity and specificity for target sequences, and novel catalytic activities. nih.govrsc.orgcreative-peptides.com Guanidine-bridged nucleic acids (GuNA) are one example of such modified systems. rsc.org
Supramolecular Materials: Purine derivatives can self-assemble into well-defined nanostructures, such as nanotubes, hydrogels, and liquid crystals, through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netacs.orgnih.govmdpi.com These materials have potential applications in drug delivery, tissue engineering, and molecular electronics. nih.govmdpi.comscepscor.org The self-assembly of guanosine (B1672433) derivatives, for instance, can form G-quartet structures that serve as building blocks for these materials. researchgate.net
The rational design of these materials, guided by an understanding of the underlying intermolecular forces, will continue to be a vibrant area of research with broad technological implications.
Q & A
Q. How can conflicting data on its thermal stability be reconciled for storage recommendations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
